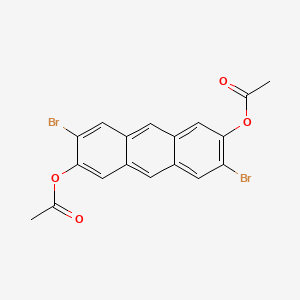
2,6-Diacetoxy-3,7-dibromoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetoxy-3,7-dibromoanthracene is a chemical compound with the molecular formula C18H12Br2O4 and a molecular weight of 452.09 g/mol . This compound is characterized by the presence of two acetoxy groups and two bromine atoms attached to an anthracene core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photochemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 2,6-Diacetoxy-3,7-dibromoanthracene typically involves the bromination of anthracene derivatives followed by acetylation. One common synthetic route includes the bromination of 2,6-dihydroxyanthracene to introduce bromine atoms at the 3 and 7 positions. This is followed by acetylation using acetic anhydride to form the acetoxy groups . The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, and the acetylation step is carried out under reflux conditions .
Analyse Chemischer Reaktionen
2,6-Diacetoxy-3,7-dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Diacetoxy-3,7-dibromoanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Photochemistry: The compound is studied for its potential in photochemical reactions, including photoinduced electron transfer and energy transfer processes.
Materials Science: It is used in the synthesis of advanced materials with applications in sensors and optoelectronic devices.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,6-Diacetoxy-3,7-dibromoanthracene involves its interaction with molecular targets through its bromine and acetoxy groups. The bromine atoms can participate in halogen bonding, while the acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further interact with biological molecules . The pathways involved include electron transfer and radical formation, which are crucial in photochemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Diacetoxy-3,7-dibromoanthracene can be compared with other anthracene derivatives such as:
2,3,6,7-Tetrabromoanthracene: This compound has four bromine atoms and is used in similar applications but lacks the acetoxy groups, making it less versatile in certain reactions.
2,6-Dihydroxy-3,7-dibromoanthracene: This compound has hydroxyl groups instead of acetoxy groups, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and acetoxy groups, providing a balance of reactivity and stability for various applications .
Eigenschaften
Molekularformel |
C18H12Br2O4 |
|---|---|
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
(6-acetyloxy-3,7-dibromoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12Br2O4/c1-9(21)23-17-7-13-3-12-6-16(20)18(24-10(2)22)8-14(12)4-11(13)5-15(17)19/h3-8H,1-2H3 |
InChI-Schlüssel |
TZSYUPPAVYDJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


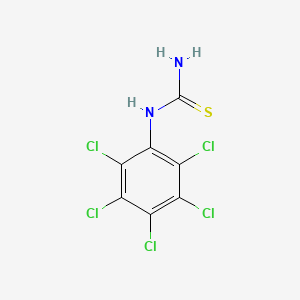
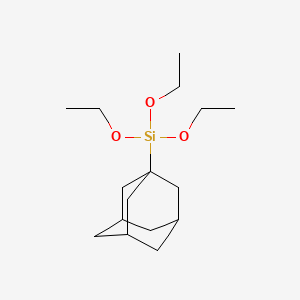
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
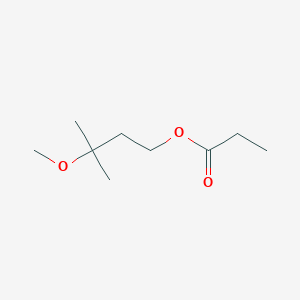
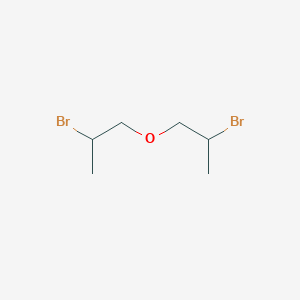

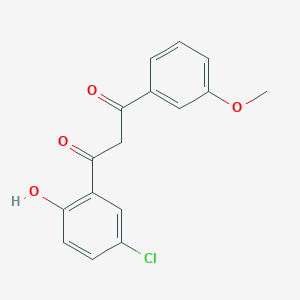
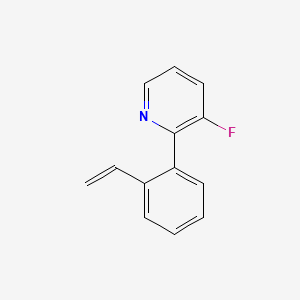
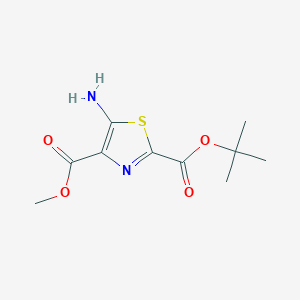
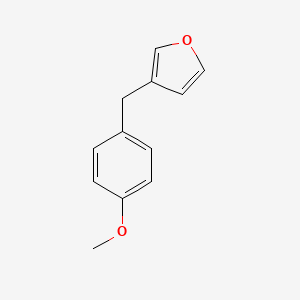

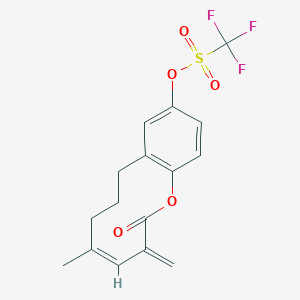
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
